molecular formula C18H19ClFN3O B2447266 2-Chloro-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide CAS No. 2305406-26-0

2-Chloro-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide

Cat. No.: B2447266
CAS No.: 2305406-26-0
M. Wt: 347.82
InChI Key: KBRPVLYOEKGVAN-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a pyridine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using a fluorinated benzene derivative.

    Coupling with Pyridine-3-carboxamide: The final step involves coupling the piperidine derivative with pyridine-3-carboxamide under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-Chloro-N-[1-(4-chlorophenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide
  • **2-Chloro-N-[1-(4-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide
  • **2-Chloro-N-[1-(4-bromophenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide

Uniqueness

The presence of the fluorophenyl group in 2-Chloro-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide imparts unique properties, such as increased lipophilicity and potential for specific receptor interactions. This makes it distinct from other similar compounds and may enhance its efficacy in certain applications.

Properties

IUPAC Name

2-chloro-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O/c19-17-16(2-1-9-21-17)18(24)22-15-7-10-23(11-8-15)12-13-3-5-14(20)6-4-13/h1-6,9,15H,7-8,10-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRPVLYOEKGVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=C(N=CC=C2)Cl)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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